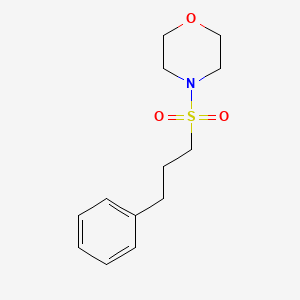
1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a xylyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA typically involves the reaction of 2-methoxyaniline with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methoxyaniline+2,5-dimethylphenyl isocyanate→1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: 1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA
Reduction: 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)AMINE
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA can be compared with other similar compounds, such as:
1-(2-METHOXYPHENYL)-3-(3,4-XYLYL)UREA: Similar structure but different substitution pattern on the aromatic ring.
1-(2-HYDROXYPHENYL)-3-(2,5-XYLYL)UREA: Hydroxyl group instead of methoxy group.
1-(2-METHOXYPHENYL)-3-(2,5-DIMETHYLPHENYL)UREA: Different substitution pattern on the aromatic ring.
The uniqueness of 1-(2-METHOXYPHENYL)-3-(2,5-XYLYL)UREA lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-12(2)14(10-11)18-16(19)17-13-6-4-5-7-15(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |
Clave InChI |
DWPKVABPDAMBFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


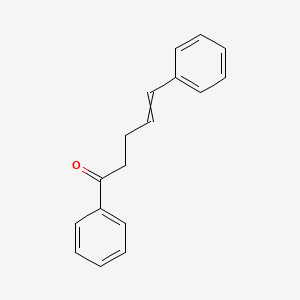
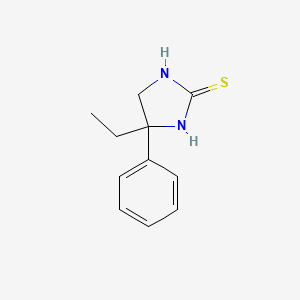
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
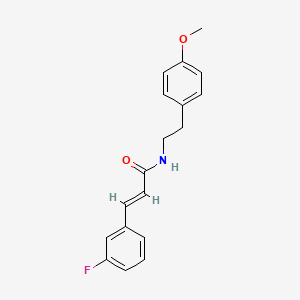
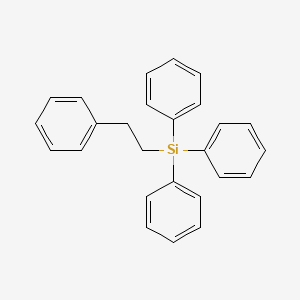
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


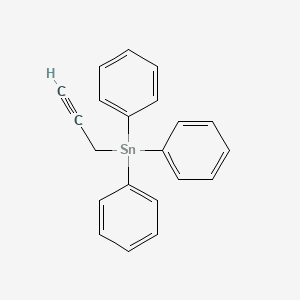
![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
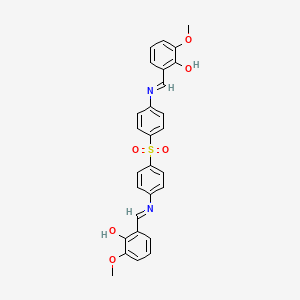
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
